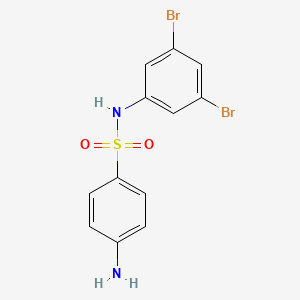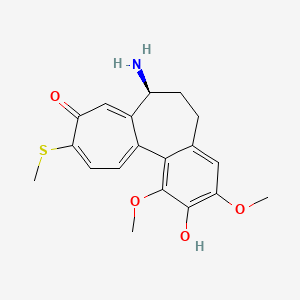
Benzo(a)heptalen-9(5H)-one, 7-amino-6,7-dihydro-2-hydroxy-1,3-dimethoxy-10-(methylthio)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)heptalen-9(5H)-one, 7-amino-6,7-dihydro-2-hydroxy-1,3-dimethoxy-10-(methylthio)-, (S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, which includes multiple functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)heptalen-9(5H)-one, 7-amino-6,7-dihydro-2-hydroxy-1,3-dimethoxy-10-(methylthio)-, (S)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the heptalenone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of amino and hydroxy groups: Amination and hydroxylation reactions can be used to introduce these functional groups.
Methoxylation and methylthiolation:
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzo(a)heptalen-9(5H)-one, 7-amino-6,7-dihydro-2-hydroxy-1,3-dimethoxy-10-(methylthio)-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert ketones to alcohols or amines to amines.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Benzo(a)heptalen-9(5H)-one, 7-amino-6,7-dihydro-2-hydroxy-1,3-dimethoxy-10-(methylthio)-, (S)- depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor binding: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.
DNA interaction: The compound could interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzo(a)heptalen-9(5H)-one, 7-amino-6,7-dihydro-2-hydroxy-1,3-dimethoxy-10-(methylthio)-, (S)- include other polycyclic aromatic compounds with functional groups such as:
Benzo(a)pyrene: A well-known polycyclic aromatic hydrocarbon with carcinogenic properties.
Anthracene derivatives: Compounds with similar aromatic structures and functional groups.
Uniqueness
The uniqueness of Benzo(a)heptalen-9(5H)-one, 7-amino-6,7-dihydro-2-hydroxy-1,3-dimethoxy-10-(methylthio)-, (S)- lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
Properties
CAS No. |
134568-31-3 |
|---|---|
Molecular Formula |
C19H21NO4S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(7S)-7-amino-2-hydroxy-1,3-dimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one |
InChI |
InChI=1S/C19H21NO4S/c1-23-15-8-10-4-6-13(20)12-9-14(21)16(25-3)7-5-11(12)17(10)19(24-2)18(15)22/h5,7-9,13,22H,4,6,20H2,1-3H3/t13-/m0/s1 |
InChI Key |
MOUSTTYMVHDBLZ-ZDUSSCGKSA-N |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)CC[C@@H](C3=CC(=O)C(=CC=C32)SC)N)OC)O |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)SC)N)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


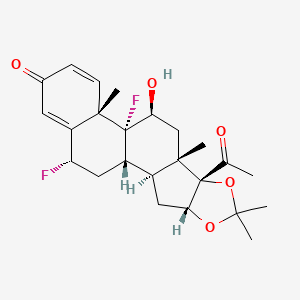
![10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one](/img/structure/B12792875.png)
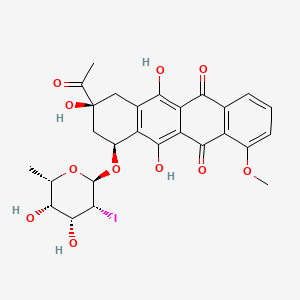
![[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-11-[(2S)-1-hydroxypropan-2-yl]-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12792889.png)
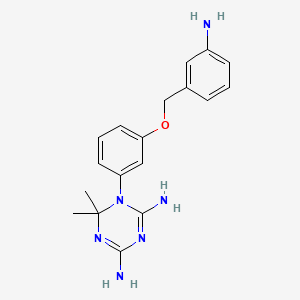
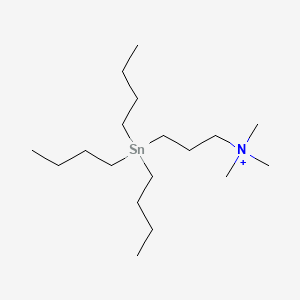
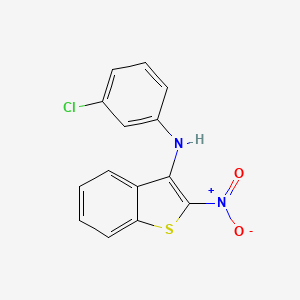
![Dibicyclo[2.2.1]hept-2-ylmethanone](/img/structure/B12792906.png)

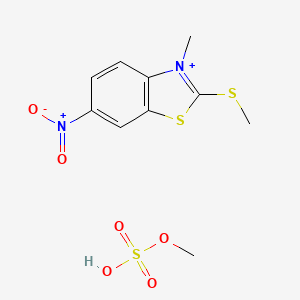

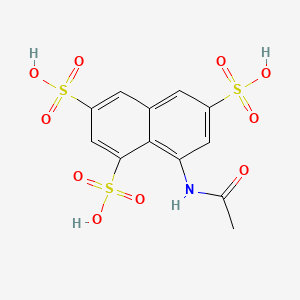
![1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12792940.png)
